molecular formula C15H14N2O6S B2422762 N-(2-methoxy-5-nitrophenyl)-3-methylsulfonylbenzamide CAS No. 896296-06-3

N-(2-methoxy-5-nitrophenyl)-3-methylsulfonylbenzamide

Cat. No. B2422762
CAS RN: 896296-06-3
M. Wt: 350.35
InChI Key: HNDLXYJCQNJQDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-(2-methoxy-5-nitrophenyl)-3-methylsulfonylbenzamide”, related compounds have been synthesized through various methods. For instance, a method for the synthesis of PQQ comprises treating 2-methoxy-5-nitroaniline with formic acid in the presence of acetic acid and water to form N-(2-methoxy-5-nitrophenyl)formamide . Another method involves the irradiation of 2-chloro-4-nitroanisole in aqueous NaOH to form 2-methoxy-5-nitrophenol .

Scientific Research Applications

Synthesis and Characterization

Research work has involved the synthesis and characterization of compounds similar to N-(2-methoxy-5-nitrophenyl)-3-methylsulfonylbenzamide. For instance, Khalid et al. (2020) focused on synthesizing diversely functionalized unsymmetrical mono-carbonyl curcuminoids, utilizing spectroscopic techniques for characterization and exploring their quantum chemical insights. The study highlights the importance of molecular stability due to hyper conjugative interactions, charge transfer phenomena, and the role of molecular electrostatic potential in determining chemical reactivity (Khalid et al., 2020).

Corrosion Inhibition

Mishra et al. (2018) demonstrated the impact of substituents like methoxy and nitro on the corrosion inhibition behavior of N-Phenyl-benzamide derivatives for mild steel in acidic conditions. The study underlines the significance of electron-donating and electron-withdrawing groups on inhibition efficiency and provides a comprehensive analysis, including experimental and computational studies, to support the findings (Mishra et al., 2018).

Material and Chemical Synthesis

D. Crich et al. (2004) and Robin et al. (2002) explored the synthesis routes for compounds related to this compound. These studies involve intricate synthesis procedures and provide insights into the chemical structure and potential applications of these compounds in various fields, such as material science and organic chemistry (Crich & Rumthao, 2004); (Robin et al., 2002).

properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-3-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S/c1-23-14-7-6-11(17(19)20)9-13(14)16-15(18)10-4-3-5-12(8-10)24(2,21)22/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDLXYJCQNJQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.